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molecular formula C9H7NO3 B2581444 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS No. 20877-81-0

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Cat. No. B2581444
M. Wt: 177.159
InChI Key: KJBDXWPWJNDBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000054B2

Procedure details

Trichloromethyl carbonochloridate (2.04 mL, 16.9 mmol) was added to 2-amino-6-methylbenzoic acid (2.13 g, 14.1 mmol) in anhydrous dioxane (32 mL) under nitrogen, then refluxed for 30 minutes. Diethyl ether (100 mL) was added, and the precipitated solid was collected by filtration to give 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (1.4 g, 56%) which was used without further purification.
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[O:2]C(Cl)(Cl)Cl.[NH2:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:11]=1[C:12]([OH:14])=[O:13].C(OCC)C>O1CCOCC1>[CH3:19][C:15]1[C:11]2[C:12](=[O:14])[O:13][C:1](=[O:2])[NH:9][C:10]=2[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(=O)Cl
Name
Quantity
2.13 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
32 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2NC(OC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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